1,1,3,3-Tetramethyldisiloxane

Description

The exact mass of the compound this compound is 132.04266807 g/mol and the complexity rating of the compound is 39. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C4H12OSi2/c1-6(2)5-7(3)4/h1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEKXPWNFQBJAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)O[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052010 | |

| Record name | 1,1,3,3-Tetramethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear liquid; [Gelest MSDS] | |

| Record name | Disiloxane, 1,1,3,3-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetramethyldisiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17929 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3277-26-7, 30110-74-8 | |

| Record name | Disiloxane, 1,1,3,3-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003277267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disiloxane, tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030110748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethyldisiloxane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Disiloxane, tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disiloxane, 1,1,3,3-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,3,3-Tetramethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3-tetramethyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetramethyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,3,3-Tetramethyldisiloxane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HC8F6L8F3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 1,1,3,3-Tetramethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetramethyldisiloxane (B107390) (TMDSO), a versatile and reactive organosilicon compound, serves as a crucial intermediate and reagent in a myriad of chemical transformations. Its unique structure, featuring two silicon-hydrogen (Si-H) bonds, imparts valuable properties that are harnessed in organic synthesis, polymer chemistry, and materials science. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of TMDSO, with a focus on data relevant to research and development.

Chemical and Physical Properties

The core physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C4H14OSi2 | [1] |

| Molecular Weight | 134.33 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 0.76 g/mL at 25 °C | [2] |

| Boiling Point | 70-71 °C | [2] |

| Melting Point | -78 °C | |

| Refractive Index (n20/D) | 1.370 | [2] |

| Viscosity | 0.56 cSt at 25 °C | |

| Flash Point | -12 °C | |

| Solubility | Soluble in many organic solvents such as aromatic hydrocarbons and petroleum hydrocarbons. Decomposes in water. | [3] |

Safety and Handling

| Property | Value | Reference |

| Hazard Statements | Highly flammable liquid and vapor. | [1] |

| Precautionary Statements | Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. Keep container tightly closed. Store in a well-ventilated place. | [1] |

| Personal Protective Equipment | Wear protective gloves, clothing, eye protection, and face protection. |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below, based on established standards.

Boiling Point Determination (ASTM D1078)

The boiling point of this compound can be determined using the distillation method as specified in ASTM D1078 for volatile organic liquids[4].

Procedure:

-

A sample of the liquid is placed in a distillation flask.

-

The flask is heated, and the vapor is allowed to pass through a condenser.

-

The temperature at which the liquid boils and the vapor condenses is recorded as the boiling point. The initial boiling point is the temperature when the first drop of condensate falls from the condenser.

Density Measurement (ISO 1183-1)

The density of liquid samples like this compound can be accurately measured using a pycnometer according to ISO 1183-1, Method B[5][6].

Procedure:

-

A clean, dry pycnometer of a known volume is weighed.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.

-

The filled pycnometer is weighed again at a controlled temperature.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Viscosity Measurement (ASTM D445)

The kinematic viscosity of this compound is determined using a calibrated glass capillary viscometer as described in ASTM D445[7][8][9][10][11].

Procedure:

-

A fixed volume of the liquid is introduced into the viscometer.

-

The viscometer is placed in a constant temperature bath.

-

The time taken for the liquid to flow under gravity between two marked points on the viscometer is measured.

-

The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

Refractive Index Measurement (ASTM D1218)

The refractive index of this compound can be measured using a refractometer following the procedure outlined in ASTM D1218[12][13][14][15][16].

Procedure:

-

A small sample of the liquid is placed on the prism of the refractometer.

-

The instrument is calibrated using a standard of known refractive index.

-

The refractive index of the sample is read directly from the instrument's scale at a specified temperature.

Spectroscopic Data

1H NMR Spectroscopy

The 1H NMR spectrum of this compound provides characteristic signals for the methyl and hydride protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~0.2 | Doublet | 12H | -CH3 |

| ~4.7 | Septet | 2H | Si-H |

13C NMR Spectroscopy

The 13C NMR spectrum shows a single peak corresponding to the methyl carbons.

| Chemical Shift (ppm) | Assignment |

| ~0.0 | -CH3 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for its functional groups.

| Wavenumber (cm-1) | Assignment |

| ~2960 | C-H stretch (asymmetric) |

| ~2860 | C-H stretch (symmetric) |

| ~2120 | Si-H stretch |

| ~1260 | CH3 deformation (symmetric) |

| ~1060 | Si-O-Si stretch (asymmetric) |

| ~890 | Si-CH3 rock |

| ~840 | Si-H bend |

Mass Spectrometry

The mass spectrum of this compound shows a characteristic fragmentation pattern.

| m/z | Relative Intensity | Assignment |

| 133 | High | [M-H]+ |

| 119 | Moderate | [M-CH3]+ |

| 73 | High | [(CH3)2SiH]+ |

| 59 | Moderate | [CH3SiH2]+ |

Chemical Reactivity and Applications

This compound is a key reagent in several important chemical transformations, primarily due to the reactivity of its Si-H bonds.

Hydrosilylation Reactions

TMDSO is widely used in hydrosilylation reactions, where the Si-H bond adds across a carbon-carbon double or triple bond. This reaction is typically catalyzed by transition metal complexes, such as those of platinum (e.g., Karstedt's catalyst)[17].

References

- 1. This compound | C4H12OSi2 | CID 6327482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ISO 17034-Certified Reference Material: Density Standards | Anton Paar [anton-paar.com]

- 3. Application of 1,1,3,3-Tetramethyldisiloxane_Chemicalbook [chemicalbook.com]

- 4. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 5. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 6. industrialphysics.com [industrialphysics.com]

- 7. store.astm.org [store.astm.org]

- 8. ppapco.ir [ppapco.ir]

- 9. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 10. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]

- 11. ASTM D445 - eralytics [eralytics.com]

- 12. store.astm.org [store.astm.org]

- 13. store.astm.org [store.astm.org]

- 14. standards.iteh.ai [standards.iteh.ai]

- 15. matestlabs.com [matestlabs.com]

- 16. scribd.com [scribd.com]

- 17. This compound: A Versatile Compound for Efficient Chemical Transformations and Synthesis_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physical Characteristics of 1,1,3,3-Tetramethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 1,1,3,3-Tetramethyldisiloxane. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this compound is utilized.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Units | Conditions |

| Molecular Weight | 134.32 | g/mol | |

| Density | 0.76 | g/mL | at 25 °C |

| Boiling Point | 70-71 | °C | |

| Melting Point | -78.0 | °C | |

| Refractive Index | 1.370 | at 20°C (n20/D) | |

| Viscosity | 0.56 | cSt | at 20 °C |

| Vapor Pressure | 250 | hPa | at 20 °C |

Molecular Structure

The molecular structure of this compound is a key determinant of its physical and chemical properties.

Experimental Protocols

The following sections detail the standardized methodologies for determining the key physical properties of liquid chemicals like this compound.

The density of a liquid can be determined using a digital density meter, a method standardized by ASTM D4052.[1][2]

-

Apparatus : A digital density meter with an oscillating U-tube.

-

Procedure :

-

A small volume of the liquid sample is introduced into the oscillating U-tube.[3]

-

The instrument measures the change in the oscillating frequency of the U-tube caused by the mass of the sample.[3]

-

This frequency change is then used with calibration data to determine the density of the liquid.[3]

-

The measurement is typically performed at a controlled temperature, such as 25 °C.

-

The boiling point can be determined using several methods outlined in OECD Guideline 103.[4][5][6]

-

Apparatus : Ebulliometer, dynamic vapor pressure apparatus, or distillation apparatus.

-

Procedure (using an ebulliometer) :

-

The liquid is heated in the ebulliometer.

-

The temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point.

-

For precise measurements, the atmospheric pressure should be recorded and the boiling point corrected to standard pressure if necessary.

-

The refractive index is commonly measured using a refractometer, following a procedure such as ASTM D1218.[7][8][9]

-

Apparatus : A calibrated refractometer (e.g., Abbé-type).

-

Procedure :

-

A small drop of the liquid sample is placed on the prism of the refractometer.

-

The instrument's light source and internal scales are adjusted until a sharp boundary line is observed through the eyepiece.

-

The refractive index is read directly from the instrument's scale.

-

The measurement is temperature-dependent and is typically performed at 20 °C.

-

The viscosity of siloxane fluids can be determined using various types of viscometers. A common method for liquids with lower viscosity is the use of a capillary viscometer.

-

Apparatus : Calibrated capillary viscometer.

-

Procedure :

-

The liquid is drawn into the viscometer to a specific mark.

-

The time it takes for the liquid to flow between two marked points under the influence of gravity is measured.

-

The kinematic viscosity is then calculated using the measured flow time and the calibration constant of the viscometer.

-

The vapor pressure of a volatile liquid can be measured using a static or dynamic method.

-

Apparatus : A system to contain the liquid in a closed environment with a pressure sensor.

-

Procedure (Static Method) :

-

A small amount of the purified liquid is placed in a container, and any foreign gas is evacuated.

-

The system is allowed to reach equilibrium at a specific temperature.

-

The pressure of the vapor in equilibrium with the liquid is measured using a pressure sensor. This is repeated at various temperatures to obtain a vapor pressure curve.[10]

-

References

- 1. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 2. store.astm.org [store.astm.org]

- 3. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 4. laboratuar.com [laboratuar.com]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. store.astm.org [store.astm.org]

- 8. matestlabs.com [matestlabs.com]

- 9. store.astm.org [store.astm.org]

- 10. Vapor pressure - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Molecular Structure and Bonding of 1,1,3,3-Tetramethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetramethyldisiloxane (B107390) (TMDSO) is a versatile organosilicon compound with the chemical formula C₄H₁₄OSi₂. It serves as a key intermediate in the synthesis of a wide range of silicone-based materials, including polymers and functionalized siloxanes. Its reactivity is primarily attributed to the two silicon-hydrogen (Si-H) bonds, making it a mild and selective reducing agent in various organic reactions. A thorough understanding of its molecular structure and bonding is crucial for predicting its reactivity, designing novel synthetic routes, and developing new materials with tailored properties. This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, and the experimental and computational methodologies used to elucidate these features.

Molecular Structure and Bonding

The defining feature of this compound is the Si-O-Si linkage, known as a siloxane bond. This bond imparts significant flexibility to the molecule. The silicon atoms are tetrahedral, each bonded to two methyl groups, a hydrogen atom, and the central oxygen atom.

Bonding Characteristics

The Si-O bond in disiloxanes is a polar covalent bond with a significant degree of ionic character due to the difference in electronegativity between silicon (1.90) and oxygen (3.44) on the Pauling scale. This polarity results in a partial positive charge on the silicon atoms and a partial negative charge on the oxygen atom. The Si-O bond is also characterized by its length, typically around 1.64 Å, which is shorter than what would be expected from the sum of the covalent radii, suggesting a degree of π-bonding involving the d-orbitals of silicon and the p-orbitals of oxygen.

A key feature of the siloxane bond is the wide Si-O-Si bond angle, which typically ranges from 130° to 180° in various siloxane compounds. This is considerably larger than the C-O-C bond angle in ethers (around 111°). This large angle is attributed to a combination of factors, including steric hindrance between the bulky substituent groups on the silicon atoms and electronic effects such as hyperconjugation.

Data Presentation

The following table summarizes the key physicochemical properties and typical structural parameters for this compound.

| Property | Value |

| Molecular Formula | C₄H₁₄OSi₂ |

| Molecular Weight | 134.32 g/mol |

| CAS Number | 3277-26-7 |

| Boiling Point | 70-71 °C |

| Density | 0.76 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.370 |

| Typical Si-O Bond Length | ~1.64 Å |

| Typical Si-C Bond Length | ~1.85 Å |

| Typical Si-H Bond Length | ~1.48 Å |

| Typical Si-O-Si Bond Angle | 130-180° |

| Typical C-Si-C Bond Angle | ~110-115° |

Experimental Protocols

The determination of the molecular structure of volatile compounds like this compound relies on a combination of experimental techniques, primarily gas-phase electron diffraction and vibrational spectroscopy, often complemented by computational modeling.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the precise geometric structure of molecules in the gas phase, free from intermolecular interactions.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.

-

Electron Bombardment: A high-energy beam of electrons (typically 40-60 keV) is directed perpendicular to the molecular beam.

-

Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the molecules, creating a diffraction pattern of concentric rings.

-

Detection: The diffraction pattern is recorded on a photographic plate or a CCD detector.

-

Data Analysis: The radial distribution of the scattered electron intensity is analyzed. By fitting a theoretical model of the molecule's structure to the experimental data, precise bond lengths, bond angles, and torsional angles can be determined.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides information about the vibrational modes of a molecule, which are related to its structure and bonding.

Methodology:

-

Sample Preparation: For infrared (IR) spectroscopy, the liquid sample can be analyzed as a thin film between two salt plates (e.g., KBr or NaCl) or in a gas cell for vapor-phase measurements. For Raman spectroscopy, the liquid sample is typically held in a glass capillary tube.

-

Infrared Spectroscopy:

-

A beam of infrared radiation is passed through the sample.

-

The molecules absorb radiation at specific frequencies corresponding to their vibrational modes.

-

The transmitted radiation is measured by a detector, and an IR spectrum (absorbance or transmittance vs. wavenumber) is generated.

-

Characteristic absorption bands for Si-H (~2150 cm⁻¹), Si-O-Si (asymmetric stretch, ~1060 cm⁻¹), and Si-C (~800 cm⁻¹) vibrations are analyzed.

-

-

Raman Spectroscopy:

-

The sample is irradiated with a monochromatic laser beam.

-

The scattered light is collected and analyzed.

-

The Raman spectrum shows the intensity of scattered light as a function of the frequency shift from the incident laser line.

-

Vibrational modes that result in a change in the polarizability of the molecule are Raman active. This technique provides complementary information to IR spectroscopy.

-

-

Spectral Interpretation and Computational Support: The experimental vibrational spectra are often compared with theoretical spectra calculated using computational methods like Density Functional Theory (DFT). This comparison aids in the assignment of vibrational modes to specific atomic motions within the molecule.

Mandatory Visualizations

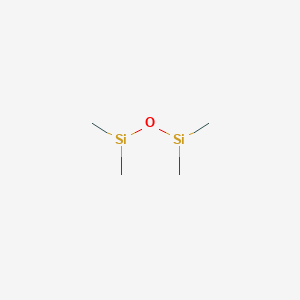

Caption: Molecular Structure of this compound.

Caption: Experimental and Computational Workflow for Structure Elucidation.

Synthesis of 1,1,3,3-Tetramethyldisiloxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthesis routes for 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS), a versatile silicon-containing compound with significant applications in organic synthesis and materials science. This document provides a comparative analysis of key synthetic methodologies, detailed experimental protocols, and visual representations of the reaction pathways to support research and development activities.

Core Synthesis Methodologies

Several distinct methods have been established for the synthesis of this compound. The choice of a particular route often depends on factors such as desired purity, scalability, cost of starting materials, and available equipment. The most prominent methods include the hydrolysis of dimethylchlorosilane, the reduction of 1,1,3,3-tetramethyl-1,3-dichlorodisiloxane, and a Grignard reagent-based approach.

Data Summary of Synthesis Routes

The following table summarizes the quantitative data associated with the primary synthesis routes for this compound, allowing for a direct comparison of their efficiencies and reaction conditions.

| Synthesis Route | Starting Material(s) | Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Hydrolysis | Dimethylchlorosilane | Water | Concentrated HCl | 0 - 40 | Not Specified | Low (by-products) | [1] |

| Reduction | 1,1,3,3-Tetramethyl-1,3-dichlorodisiloxane | Lithium aluminum hydride (LiAlH₄) or Sodium aluminum hydride (NaAlH₄) | Diethyl ether or Tetrahydrofuran | 0 - 50 | 1 - 5 hours | up to 93% | [2] |

| Grignard Method | Organohydrogen polysiloxanes (e.g., 1,3,5,7-tetramethylcyclotetrasiloxane) | Methyl Grignard reagent (CH₃MgX) | Dialkyl ether (e.g., dibutyl ether) | < 7 (Grignard reaction), < 30 (Hydrolysis) | ~2.5 hours | 62% - 95.27% | [3][4] |

| Hydrosilylation | Allyl derivatives, Hydrosilanes | Karstedt's catalyst | Xylene or Toluene-d8 | Room temp. to 60 | 3 hours | up to 100% | [5] |

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are based on established literature and patents.

Synthesis via Reduction of 1,1,3,3-Tetramethyl-1,3-dichlorodisiloxane

This method is advantageous due to its high yield and relatively simple, single-step reaction.[2]

Materials:

-

1,1,3,3-Tetramethyl-1,3-dichlorodisiloxane

-

Lithium aluminum hydride (LiAlH₄) or Sodium aluminum hydride (NaAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran

-

Methanol (B129727) or Ethanol

-

Diluted hydrochloric acid

-

Nitrogen gas atmosphere

Procedure:

-

In a reaction vessel under an inert nitrogen atmosphere, prepare a solution of the metal hydride (0.5 to 2 moles per mole of dichlorodisiloxane) in an appropriate anhydrous organic solvent such as diethyl ether or tetrahydrofuran.

-

Cool the solution to a temperature between 0 and 20°C.

-

Add 1,1,3,3-tetramethyl-1,3-dichlorodisiloxane dropwise to the cooled metal hydride solution while maintaining the reaction temperature.

-

After the addition is complete, continue to stir the reaction mixture for 1 to 5 hours at a temperature between 0 and 50°C.

-

Upon completion of the reaction, carefully quench the excess metal hydride by the slow addition of an alcohol (e.g., methanol or ethanol).

-

Add a diluted aqueous acid solution, such as hydrochloric acid, to the reaction mixture.

-

Separate the organic layer, wash it with water, and then dry it over a suitable drying agent.

-

Purify the final product, this compound, by distillation.

Synthesis via Grignard Reagent

This route offers high yields and is suitable for commercial-scale production.[3][4]

Materials:

-

Organohydrogen polysiloxane (e.g., 1,3,5,7-tetramethylcyclotetrasiloxane)

-

Magnesium metal powder or shavings

-

Methyl halide (e.g., methyl chloride)

-

Dialkyl ether (e.g., dibutyl ether)

-

Toluene (optional, as a co-solvent)

-

Iodine (as a reaction accelerator)

-

Water or a diluted aqueous solution of acid or alkali for hydrolysis

Procedure:

-

Preparation of the Grignard Reagent:

-

In a four-necked flask under a nitrogen atmosphere, dry metallic magnesium powder by heating to approximately 120°C.

-

After cooling, add the dialkyl ether and a small amount of iodine.

-

Introduce the methyl halide to the mixture to initiate the formation of the methyl Grignard reagent. The reaction is typically carried out at or below the boiling point of the solvent.

-

-

Reaction with Polysiloxane:

-

To the prepared Grignard reagent, add a solution of the organohydrogen polysiloxane in a dialkyl ether or a mixed solvent with toluene, dropwise, while maintaining a low temperature (e.g., below 7°C).

-

Continue stirring for approximately one hour after the addition is complete.

-

-

Hydrolysis:

-

Hydrolyze the reaction mixture by adding a sufficient amount of water or a diluted aqueous solution of hydrochloric acid, acetic acid, or an alkali hydroxide. The temperature during hydrolysis should be kept below 30°C.

-

-

Purification:

-

Dry the resulting organic layer and then subject it to rectification to obtain pure this compound.

-

Synthesis via Hydrolysis of Dimethylchlorosilane

While a direct method, it is often associated with the formation of by-products, leading to lower yields of the desired disiloxane.[1]

Materials:

-

Dimethylchlorosilane

-

Concentrated hydrochloric acid

Procedure:

-

Dimethylchlorosilane is pre-mixed with concentrated hydrochloric acid in an ejection-type mixing tank.

-

The mixture is then passed through a static mixer to facilitate hydrolysis at a temperature between 0 and 40°C and a pressure of 0.05 to 0.2 MPa.

-

The reaction mixture is then fed into a separator to separate the acid oil from the aqueous phase.

-

The acid oil containing the product is further processed through washing, neutralization, and a final wash to yield methylsiloxane products, including this compound.

Reaction Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the core chemical transformations in the synthesis of this compound.

References

- 1. CN101817505B - Dimethyl dichlorosilane hydrolysis method for directly producing gaseous hydrogen chloride - Google Patents [patents.google.com]

- 2. EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane - Google Patents [patents.google.com]

- 3. US3898256A - Method for the preparation of 1,1,3,3,-tetramethyldisiloxane - Google Patents [patents.google.com]

- 4. GB1435465A - Method for the preparation of 1,1,3,3,-detramethyldisiloxane - Google Patents [patents.google.com]

- 5. This compound: A Versatile Compound for Efficient Chemical Transformations and Synthesis_Chemicalbook [chemicalbook.com]

1,1,3,3-Tetramethyldisiloxane (CAS 3277-26-7): A Technical Guide for Synthetic Applications

Introduction

1,1,3,3-Tetramethyldisiloxane (B107390) (TMDS), identified by CAS number 3277-26-7, is a versatile and valuable organosilicon compound. As the simplest commercially available dihydrosiloxane, it serves as a crucial intermediate in the synthesis of a wide array of silicon-containing molecules, including silicone polymers, resins, and reactive silicone oils.[1][2] For researchers, particularly in drug development and organic synthesis, TMDS is highly regarded as an inexpensive, mild, stable, and less toxic reducing agent.[3][4] It presents a practical and safer alternative to more hazardous reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas for various functional group transformations.[3] Its utility extends to platinum-catalyzed reductions, hydrosilylation reactions, and as a blocking agent, making it a staple reagent in the modern synthetic laboratory.[1][5][6]

Core Chemical and Physical Properties

The physical and chemical properties of this compound are summarized below. This data is critical for its proper handling, storage, and application in experimental setups.

| Property | Value | References |

| CAS Number | 3277-26-7 | |

| Molecular Formula | C₄H₁₄OSi₂ | [7] |

| Molecular Weight | 134.32 g/mol | [7] |

| Appearance | Colorless transparent liquid | [7][8] |

| Boiling Point | 70-71 °C (lit.) | [2][7] |

| Melting Point | < -78 °C | [7][9] |

| Density | 0.76 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.370 (lit.) | [7] |

| Flash Point | -20 °C to < -9.99 °C | [7][9][10] |

| Vapor Pressure | 100.56 mmHg at 25 °C | [7] |

| Solubility | Soluble in many organic solvents (e.g., aromatic hydrocarbons) | [1] |

Synthesis and Manufacturing

This compound is primarily synthesized through two main industrial routes. The choice of method often depends on the availability and cost of starting materials.

-

Hydrolysis of Dimethylchlorosilane: This is a common method where dimethylchlorosilane undergoes careful hydrolysis. The reaction is sensitive as the Si-H bond can also be hydrolyzed, particularly at higher temperatures or over extended reaction times, leading to the formation of oligomeric siloxanes.[3]

-

Reduction of 1,1,3,3-Tetramethyl-1,3-dichlorodisiloxane: A highly efficient route involves the reduction of 1,1,3,3-tetramethyl-1,3-dichlorodisiloxane.[4] This precursor is readily and inexpensively prepared from the hydrolysis of dimethyldichlorosilane.[11] The reduction is typically achieved using metal hydrides such as lithium aluminum hydride (LiAlH₄) or sodium aluminum hydride (NaAlH₄), affording the desired product in high yields.[4][11]

Applications in Synthetic Chemistry

TMDS is a multifaceted reagent with broad applications in organic synthesis, valued for its selectivity and mild reaction conditions.

Reducing Agent

TMDS is a premier choice for the reduction of various functional groups. Its efficacy is often enhanced by the use of a catalyst.

-

Reduction of Amides: It is widely used for the platinum-catalyzed reduction of carboxamides to their corresponding amines.[1][6] This reaction is highly chemoselective, tolerating other reducible groups like nitro, esters, nitriles, and aryl halides.[6] With different catalytic systems, such as Ti(Oi-Pr)₄, tertiary amides can be selectively reduced to aldehydes.[4]

-

Hydrosilylation: As an attractive hydride source, TMDS is a key reactant in hydrosilylation reactions, which involve the addition of Si-H bonds across unsaturated bonds (e.g., alkenes, alkynes).[5] These reactions, often catalyzed by platinum complexes like Karstedt's catalyst, are fundamental for creating organosilicon compounds and functionalized polymers.[5]

-

Reduction of Carbonyls and Other Groups: In the presence of catalysts like Au/TiO₂, TMDS effectively reduces aldehydes and ketones.[1][2] It has also been successfully applied to the reduction of nitro groups, nitriles, and carboxylic acids, and for the reductive cleavage of C-O bonds.[3][4]

Intermediate for Polymers and Materials

The two reactive Si-H groups in TMDS make it an ideal monomer or "blocking agent" for synthesizing silicone polymers.[1] It is used to produce addition-cure silicone rubbers, silicone gels, and various special-purpose additives.[8][12] In the pharmaceutical field, it serves as a synthetic raw material for non-ionic contrast agents like iodixanol.[12]

Spectroscopic and Analytical Data

Analytical characterization is essential for confirming the identity and purity of TMDS.

| Analysis Type | Key Features and Data | References |

| ¹H NMR | A ¹H NMR spectrum is available for this compound. Expected signals would correspond to the methyl protons (Si-CH₃) and the hydride protons (Si-H). | [13] |

| ¹³C NMR | A ¹³C NMR spectrum for a derivative of TMDS has been documented, suggesting the technique is applicable for characterization. | [14] |

| IR Spectroscopy | Infrared spectra would show characteristic vibrations for Si-H bonds, Si-O-Si stretching, and Si-CH₃ deformations. | [2][15] |

| Mass Spectrometry | Mass spectrometry data is available and would be used to confirm the molecular weight and fragmentation pattern. | [13] |

| Purity Analysis | Purity can be determined by alkaline hydrolysis, measuring the volume of H₂ gas liberated, followed by a gravimetric estimation of silica. | [2][7] |

Safety, Handling, and Storage

TMDS is a highly flammable liquid and requires careful handling to mitigate risks.

Hazard Summary

| Hazard Classification | GHS Statements |

| Physical Hazard | H225: Highly flammable liquid and vapor. |

| Health Hazard | Suspected of causing skin irritation and may cause respiratory irritation. Vapors may cause drowsiness and dizziness. |

| GHS Pictogram | GHS02 (Flame) |

Handling and Storage Protocols

-

Handling: Use in a well-ventilated area, preferably a fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and flame-retardant clothing.[9][19] All equipment must be grounded and bonded to prevent static discharge.[16][19] Use only non-sparking tools.[16]

-

Storage: Store in a cool, dry, well-ventilated, flame-proof area away from heat, sparks, and open flames.[18][19] Keep containers tightly closed.[16] TMDS is incompatible with strong oxidizing agents, alkalis, metal salts, bromine, and chlorine.[16] Small amounts of hydrogen gas may be liberated on long storage, potentially causing pressure buildup in the container.[2][7]

Experimental Protocols

The following protocols are representative examples of how this compound is used in synthesis.

Protocol 1: Synthesis of this compound via Reduction

This protocol is based on the reduction of 1,1,3,3-tetramethyl-1,3-dichlorodisiloxane using a metal hydride, as described in the patent literature.[11]

Materials:

-

1,1,3,3-Tetramethyl-1,3-dichlorodisiloxane

-

Lithium aluminum hydride (LiAlH₄) or Sodium aluminum hydride (NaAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for air-sensitive reactions

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

-

In the flask, prepare a suspension of the metal hydride (e.g., 1.98 g LiAlH₄) in anhydrous solvent (e.g., 100 ml THF).[11]

-

Cool the suspension in an ice bath.

-

Dissolve 1,1,3,3-tetramethyl-1,3-dichlorodisiloxane in anhydrous solvent and add it to the dropping funnel.

-

Add the dichlorodisiloxane solution dropwise to the stirred metal hydride suspension, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC).

-

Carefully quench the reaction by the slow, dropwise addition of water or a saturated aqueous solution of sodium sulfate, followed by dilute acid, while cooling in an ice bath.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to yield this compound (boiling point ~71 °C).[11] A yield of approximately 93% has been reported for this method.[11]

Protocol 2: Platinum-Catalyzed Reduction of a Carboxamide to an Amine

This is a general procedure for the chemoselective reduction of a secondary or tertiary amide using TMDS.[6]

Materials:

-

Carboxamide substrate

-

This compound (TMDS)

-

Platinum-based catalyst (e.g., Karstedt's catalyst or Pt/C)

-

Anhydrous, inert solvent (e.g., toluene (B28343) or THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve the carboxamide substrate in the anhydrous solvent.

-

Add the platinum catalyst (e.g., 0.1-1 mol%).

-

Add this compound (typically 1.5-3.0 equivalents) to the reaction mixture via syringe.

-

Heat the reaction mixture to a temperature between 50-80 °C and monitor its progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction by adding an appropriate aqueous base (e.g., 1M NaOH) or acid (e.g., 1M HCl), depending on the nature of the product amine.

-

Stir vigorously for 30 minutes.

-

Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Combine the organic extracts, wash with brine, and dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter, concentrate the solvent in vacuo, and purify the resulting amine product using column chromatography or distillation.

References

- 1. Application of 1,1,3,3-Tetramethyldisiloxane_Chemicalbook [chemicalbook.com]

- 2. This compound | 3277-26-7 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. thieme-connect.com [thieme-connect.com]

- 5. This compound: A Versatile Compound for Efficient Chemical Transformations and Synthesis_Chemicalbook [chemicalbook.com]

- 6. TMDSO, Tetramethyldisiloxane [organic-chemistry.org]

- 7. Factory supply good quality this compound (TMDSO) 3277-26-7 with stock [finerchem.com]

- 8. CAS 3277-26-7 this compound Wholesale | Silfluo [silfluosilicone.com]

- 9. cfmats.com [cfmats.com]

- 10. This compound | 3277-26-7 | FT61150 [biosynth.com]

- 11. EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane - Google Patents [patents.google.com]

- 12. cphi-online.com [cphi-online.com]

- 13. This compound(3277-26-7) 1H NMR spectrum [chemicalbook.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. researchgate.net [researchgate.net]

- 16. gelest.com [gelest.com]

- 17. This compound | C4H12OSi2 | CID 6327482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. chemos.de [chemos.de]

Solubility Profile of 1,1,3,3-Tetramethyldisiloxane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,1,3,3-tetramethyldisiloxane (B107390) (TMDSO) in a range of common organic solvents. Understanding the solubility characteristics of this versatile organosilicon compound is crucial for its effective use in various applications, including as a reducing agent, a precursor for silicone polymers, and a reagent in organic synthesis.

Core Concepts in Solubility

The solubility of a substance is fundamentally governed by the principle of "like dissolves like." This means that non-polar molecules, such as this compound with its silicon-oxygen backbone and methyl groups, tend to be soluble in non-polar solvents. Conversely, they exhibit poor solubility in highly polar solvents like water. In the case of protic solvents such as alcohols, reactivity can also play a significant role, leading to decomposition rather than simple dissolution.

Quantitative Solubility Data

While specific quantitative solubility data (e.g., in grams per 100 mL) for this compound is not extensively documented in publicly available literature, its miscibility with a variety of organic solvents is well-established in chemical data sheets and supplier information. The following table summarizes the available solubility information.

| Solvent Class | Solvent | Solubility/Miscibility |

| Aromatic Hydrocarbons | Toluene | Miscible |

| Xylene | Miscible | |

| Aliphatic Hydrocarbons | Hexane | Miscible |

| Heptane | Miscible | |

| Petroleum Ether | Soluble | |

| Chlorinated Solvents | Chloroform | Soluble |

| Dichloromethane | Miscible | |

| Ethers | Diethyl Ether | Miscible |

| Tetrahydrofuran (THF) | Miscible | |

| Ketones | Acetone | Miscible |

| Esters | Ethyl Acetate | Miscible |

| Alcohols | Ethanol | Decomposes |

| Isopropyl Alcohol | Miscible | |

| Methanol | Decomposes | |

| Aqueous Solvents | Water | Insoluble, Decomposes |

Experimental Protocols

The determination of miscibility for a liquid like this compound in an organic solvent is typically performed through a direct visual observation method. This qualitative assessment is straightforward and provides a clear indication of whether two liquids are miscible in all proportions at a given temperature.

General Experimental Protocol for Determining Liquid-Liquid Miscibility

Objective: To determine if this compound is miscible with a given organic solvent at room temperature.

Materials:

-

This compound (high purity)

-

Organic solvent to be tested (high purity)

-

Two clean, dry graduated cylinders or test tubes with stoppers

-

Pipettes

-

Vortex mixer (optional)

Procedure:

-

Preparation: Ensure all glassware is clean and completely dry to avoid any interference from residual water or other contaminants.

-

Dispensing Liquids: In a graduated cylinder or test tube, add a specific volume of the organic solvent (e.g., 5 mL).

-

Addition of Solute: To the same graduated cylinder or test tube, add an equal volume of this compound (e.g., 5 mL).

-

Mixing: Stopper the graduated cylinder or test tube and invert it several times or use a vortex mixer to ensure thorough mixing of the two liquids.

-

Observation: Allow the mixture to stand for a few minutes and observe the solution.

-

Miscible: If the resulting mixture is a single, clear, and homogenous phase with no visible interface or cloudiness, the two liquids are considered miscible.

-

Immiscible or Partially Miscible: If two distinct layers form, or if the mixture appears cloudy or turbid, the liquids are considered immiscible or partially miscible.

-

-

Confirmation: To confirm miscibility, the experiment can be repeated with varying ratios of the two liquids. If a single phase is observed at all tested ratios, the liquids are confirmed to be miscible.

Experimental Workflow for Miscibility Determination

The following diagram illustrates the general workflow for determining the miscibility of this compound with an organic solvent.

Caption: General workflow for determining liquid-liquid miscibility.

Spectroscopic Analysis of 1,1,3,3-Tetramethyldisiloxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,1,3,3-Tetramethyldisiloxane, a key intermediate in silicone chemistry. The following sections present tabulated nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data, detailed experimental protocols for data acquisition, and a visual representation of the general spectroscopic analysis workflow.

Spectroscopic Data

The empirical formula for this compound is C4H14OSi2, and its molecular weight is 134.32 g/mol .[1] The structural formula is [(CH₃)₂SiH]₂O. Spectroscopic analysis confirms this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals corresponding to the methyl and hydride protons and the methyl carbons, respectively.

¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~0.2 | Doublet | 12H | -Si(CH₃)₂ |

| ~4.7 | Septet | 2H | -SiH |

¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~-1.5 | -Si(CH₃)₂ |

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for Si-H, Si-O-Si, and Si-C bonds.

IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~2120 | Si-H stretch |

| ~1060 | Si-O-Si stretch |

| ~1250 | Si-CH₃ deformation |

| ~840 | Si-CH₃ rock |

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of siloxane compounds like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[2] Ensure the sample is homogeneous.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 128 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum and reference it to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities.

-

Identify the chemical shifts in the ¹³C NMR spectrum.

-

Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of liquid samples.[3][4]

-

Instrument Setup:

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal, ensuring it completely covers the crystal surface.

-

Data Acquisition:

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Identify the wavenumbers of the major absorption bands and assign them to the corresponding functional groups.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

Commercial Availability and Suppliers of 1,1,3,3-Tetramethyldisiloxane: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, securing a stable and high-quality supply of key reagents is paramount to the success of their work. 1,1,3,3-Tetramethyldisiloxane (B107390) (TMDSO), a versatile and efficient reducing agent and a key building block in silicone chemistry, is increasingly finding application in pharmaceutical synthesis. This in-depth technical guide provides a comprehensive overview of its commercial availability, key suppliers, technical specifications, and practical experimental protocols.

Global Suppliers and Commercial Availability

This compound is readily available from a multitude of chemical suppliers globally, catering to various scales of research and manufacturing. Key suppliers are distributed across North America, Europe, and Asia, ensuring a robust supply chain for this critical reagent.

Major Global Suppliers

A comprehensive, though not exhaustive, list of prominent suppliers is provided below. Researchers are encouraged to contact these suppliers directly for the most up-to-date information on product availability, pricing, and technical specifications.

North America:

-

Gelest, Inc. (A part of Mitsubishi Chemical)

-

Sigma-Aldrich (Merck)

-

Oakwood Chemical

-

Wego Chemical Group [1]

Europe:

-

Lanya Chemical Europe GmbH [2]

-

TCI Chemicals

-

Fluorochem

Asia:

-

Tokyo Chemical Industry (TCI)

-

NANJING UNION SILICON CHEMICAL CO., LTD. [3]

-

Ottokemi [4]

-

GSV Speciality Chemicals [5]

-

Lanya Chem Industries Pvt Ltd [5]

-

Chemical Bull Pvt. Ltd. [6]

-

XJY Silicones [7]

Technical Specifications

This compound is commercially available in various purity grades to suit different applications, from technical grade for industrial uses to high-purity grades for sensitive research and pharmaceutical applications. The table below summarizes typical technical specifications from various suppliers.

| Specification | Typical Values | Suppliers (Examples) |

| Purity (Assay) | >97%, 98%, 99%, 99+%[4][8][9] | Gelest, Inc., Sigma-Aldrich, TCI, Alfa Aesar |

| Appearance | Colorless to almost colorless clear liquid[10] | Most suppliers |

| CAS Number | 3277-26-7[1][4] | All suppliers |

| Molecular Formula | C4H14OSi2[1] | All suppliers |

| Molecular Weight | 134.32 g/mol [4] | All suppliers |

| Boiling Point | 70-71 °C (lit.)[10] | Most suppliers |

| Density | 0.76 g/mL at 25 °C (lit.) | Most suppliers |

| Refractive Index | n20/D 1.370 (lit.)[10] | Most suppliers |

| Packaging | Glass bottles (small scale), drums, totes[11] | Varies by supplier |

Experimental Protocols

The utility of this compound in drug development is highlighted by its role as a mild and selective reducing agent, particularly for the conversion of amides to amines, a common transformation in the synthesis of pharmaceutical intermediates. It is also a key reagent in hydrosilylation reactions.

Protocol 1: Reduction of Amides to Amines

This protocol provides a general procedure for the reduction of a secondary amide to the corresponding amine using this compound, catalyzed by a triruthenium cluster.[12]

Materials:

-

Secondary amide

-

This compound (TMDSO)

-

Triruthenium dodecacarbonyl (Ru3(CO)12)

-

Anhydrous toluene (B28343)

-

Hydrochloric acid (HCl) in diethyl ether or dioxane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the secondary amide (1.0 mmol), triruthenium dodecacarbonyl (0.01 mmol, 1 mol%), and anhydrous toluene (5 mL).

-

Stir the mixture at room temperature for 10 minutes to ensure dissolution.

-

Add this compound (1.5 mmol, 1.5 equivalents) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of a saturated solution of HCl in diethyl ether or dioxane.

-

The amine hydrochloride salt may precipitate. If so, collect the solid by filtration.

-

Alternatively, dilute the mixture with dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude amine can be purified by column chromatography or crystallization.

Protocol 2: Hydrosilylation of an Alkene

This protocol outlines a general procedure for the hydrosilylation of a terminal alkene with this compound using a rhodium catalyst.[13]

Materials:

-

Terminal alkene

-

This compound (TMDSO)

-

Chlorido(1,5-cyclooctadiene)rhodium(I) dimer ([RhCl(cod)]2)

-

Anhydrous toluene

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the terminal alkene (1.0 mmol) and [RhCl(cod)]2 (0.005 mmol, 0.5 mol% per Rh) in anhydrous toluene (1 mL).

-

Add this compound (0.5 mmol, 0.5 equivalents) to the stirred solution.

-

Heat the reaction mixture to 60 °C and stir for 4-12 hours. Monitor the reaction progress by GC-MS or NMR spectroscopy.

-

After completion, cool the reaction to room temperature.

-

The solvent can be removed under reduced pressure to yield the crude product.

-

Purification of the hydrosilylated product can be achieved by vacuum distillation or column chromatography on silica (B1680970) gel.

Visualizations

To further aid in the understanding of the commercial and experimental landscape of this compound, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. This compound | Supplier & Distributor | CAS 3277-26-7 [wegochem.com]

- 2. cphi-online.com [cphi-online.com]

- 3. China Customized OEM this compound Wholesale Factory [usi-chem.com]

- 4. This compound, 97% 3277-26-7 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 5. This compound manufacturers and suppliers in india [chemicalbook.com]

- 6. This compound | 3277-26-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 7. TMDSO | XJY SILICONES® [xjysilicone.com]

- 8. This compound, 99% | [gelest.com]

- 9. alfa-chemical.com [alfa-chemical.com]

- 10. Chinese Manufacturer Supply this compound 3277-26-7 On Stock with Competitive Price [chiyesilicon.com]

- 11. m.indiamart.com [m.indiamart.com]

- 12. Amine synthesis by amide reduction [organic-chemistry.org]

- 13. Synthesis of bifunctional disiloxanes via subsequent hydrosilylation of alkenes and alkynes - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC01253C [pubs.rsc.org]

An In-depth Technical Guide to the Safe Handling of 1,1,3,3-Tetramethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,1,3,3-Tetramethyldisiloxane (TMDSO), a versatile organosilicon compound frequently utilized in organic synthesis as a mild reducing agent.[1] Adherence to strict safety protocols is imperative due to its hazardous nature.

Hazard Identification and Classification

This compound is classified as a highly flammable liquid and vapor.[2][3][4][5][6] It can be irritating to the eyes, skin, and respiratory system.[2] Vapors may cause drowsiness and dizziness.[2]

GHS Classification: Flammable Liquid, Category 2.[7]

NFPA 704 Rating:

-

Health: 2 (Moderate)

-

Flammability: 3 (High)

-

Instability: 1 (Slight)[2]

Quantitative Safety Data

A summary of the key quantitative safety parameters for this compound is provided in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 3277-26-7[3] |

| Molecular Formula | C₄H₁₄OSi₂[6] |

| Molecular Weight | 134.33 g/mol |

| Appearance | Colorless liquid[3] |

| Boiling Point | 70-71 °C (158-159.8 °F) @ 760 mmHg[3] |

| Melting Point | -78 °C (-108.4 °F)[3] |

| Flash Point | -20 °C (-4 °F) (closed cup)[3] |

| Specific Gravity | 0.760 (water=1)[2] |

| Vapor Density | >1 (air=1)[2] |

Table 2: Flammability Data

| Parameter | Value |

| GHS Flammability Category | Category 2[7] |

| Upper Explosive Limit (%) | Not available |

| Lower Explosive Limit (%) | Not available |

| Autoignition Temperature | Not available |

Table 3: Toxicological Data

| Endpoint | Value | Species |

| LD50 Oral | 3000 mg/kg | Mouse[6] |

| LC50 Inhalation | Not available |

Handling and Storage Precautions

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Keep away from ignition sources such as open flames, sparks, and hot surfaces.[5]

-

Use non-sparking tools and explosion-proof equipment.[4]

-

Ground and bond containers and receiving equipment to prevent static discharge.[5]

-

Avoid contact with skin and eyes.

-

Do not breathe vapors.[2]

-

Wear appropriate personal protective equipment (see Section 4).

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

-

Keep away from heat and direct sunlight.

-

Store in a flammable liquid storage cabinet.

-

Segregate from incompatible materials such as oxidizing agents, strong acids, and strong bases.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

-

Eye/Face Protection: Chemical safety goggles or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

Footwear: Closed-toe shoes.

First Aid Measures

In case of exposure, follow these first aid procedures immediately:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]

-

Skin Contact: Immediately remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Spill and Disposal Procedures

Spill Cleanup:

-

Eliminate all ignition sources.

-

Evacuate the area.

-

Wear appropriate personal protective equipment.

-

Absorb the spill with an inert material (e.g., sand, vermiculite).

-

Collect the absorbed material into a sealed container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.[2] This material and its container must be disposed of as hazardous waste.[2]

Experimental Protocols

Detailed methodologies for key safety-related experiments are outlined below.

Flash Point Determination (ASTM D93 - Pensky-Martens Closed Cup Method)

This test determines the lowest temperature at which the application of an ignition source causes the vapors of a specimen to ignite.[8][9][10][11]

Methodology:

-

A brass test cup is filled with the liquid sample to a specified level.

-

The cup is closed with a lid that has openings for a stirrer, thermometer, and an ignition source.

-

The sample is heated at a slow, constant rate while being stirred.[8][9]

-

At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space of the cup.[8][9]

-

The flash point is the lowest temperature at which a flash is observed.[8][9]

Melting Point Determination (OECD Guideline 102)

This guideline describes methods for determining the melting point of a substance.[12][13][14] For a substance like this compound with a very low melting point, a method like differential scanning calorimetry (DSC) is often employed.[15]

Methodology (using DSC):

-

A small, weighed sample of the substance is placed in a sealed pan. An empty sealed pan is used as a reference.

-

Both the sample and reference pans are subjected to a controlled temperature program, where the temperature is increased at a constant rate.

-

The difference in heat flow to the sample and reference is measured as a function of temperature.

-

The melting point is identified as the temperature at which an endothermic peak occurs on the resulting thermogram, corresponding to the absorption of heat during the phase transition from solid to liquid.[15]

Boiling Point Determination (OECD Guideline 103)

This guideline provides methods for determining the boiling point of a liquid.[16][17][18]

Methodology (using a dynamic method):

-

The vapor pressure of the substance is measured at various temperatures.

-

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

A graph of vapor pressure versus temperature can be plotted, and the boiling point at standard atmospheric pressure (101.325 kPa) can be determined by interpolation.[17][18]

Reactivity and Stability

-

Chemical Stability: The product is considered stable under normal conditions.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2][19] It also reacts with water.[2]

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, and silicon dioxide.[2][3]

Environmental Information

-

Ecotoxicity: Data indicates potential toxicity to aquatic life.[4]

-

Persistence and Degradability: This substance is expected to be persistent in the environment.[2]

Visualizations

Caption: Logical workflow for the safe handling of this compound.

Caption: Experimental workflow for flash point determination via ASTM D93.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. fishersci.com [fishersci.com]

- 4. cfmats.com [cfmats.com]

- 5. chemos.de [chemos.de]

- 6. gelest.com [gelest.com]

- 7. This compound | C4H12OSi2 | CID 6327482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. demikspower.com [demikspower.com]

- 9. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 10. precisionlubrication.com [precisionlubrication.com]

- 11. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 12. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 13. laboratuar.com [laboratuar.com]

- 14. oecd.org [oecd.org]

- 15. OECD 102 / 103 - Phytosafe [phytosafe.com]

- 16. oecd.org [oecd.org]

- 17. laboratuar.com [laboratuar.com]

- 18. oecd.org [oecd.org]

- 19. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,1,3,3-Tetramethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability and decomposition pathways of 1,1,3,3-tetramethyldisiloxane (B107390). The information presented is curated from scientific literature and technical data sheets to support research and development activities where this compound is utilized.

Introduction to this compound

This compound is a versatile organosilicon compound with a wide range of applications, including its use as a reducing agent in organic synthesis and as a monomer for the production of silicone polymers. Its thermal stability is a critical parameter in many of these applications, particularly those involving elevated temperatures. Understanding its decomposition behavior is essential for ensuring process safety, predicting product purity, and controlling reaction outcomes.

Thermal Stability and Decomposition Overview

The thermal decomposition of siloxanes, including this compound, is a complex process influenced by several factors such as temperature, heating rate, and the presence of oxygen or catalysts. In an inert atmosphere, polysiloxanes generally decompose at temperatures ranging from 400 to 650°C.[1] The presence of oxygen can significantly lower the decomposition temperature to approximately 290°C.[1]

The primary decomposition pathway for linear and cyclic siloxanes in an inert atmosphere involves the cleavage of the siloxane (Si-O) bond, leading to the formation of cyclic oligomers.[1][2] This is noteworthy because while the silicon-carbon (Si-C) bond is weaker than the Si-O bond, the formation of thermodynamically stable cyclic products drives the cleavage of the siloxane backbone.[1]

Quantitative Decomposition Data

| Parameter | Value/Range | Conditions | Reference |

| Decomposition Temperature (Inert Atmosphere) | 400 - 650 °C | Inert Gas (e.g., N₂, Ar) | [1] |

| Decomposition Temperature (Oxidative Atmosphere) | ~ 290 °C | Air or Oxygen | [1] |

| Primary Decomposition Products (Inert Atmosphere) | Cyclic Siloxane Oligomers (e.g., D3, D4, D5) | Inert Gas | [1][3] |

| Primary Decomposition Products (Oxidative Atmosphere) | Silicon Dioxide (SiO₂), Carbon Monoxide (CO), Carbon Dioxide (CO₂), Water (H₂O), Formaldehyde | Air or Oxygen | [4] |

| Bond Dissociation Energy (Si-O) | ~108 kcal/mol | - | [1] |

| Bond Dissociation Energy (Si-C) | ~76 kcal/mol | - | [1] |

Note: D3 = Hexamethylcyclotrisiloxane, D4 = Octamethylcyclotetrasiloxane, D5 = Decamethylcyclopentasiloxane.

Decomposition Pathways

The thermal decomposition of this compound can proceed through different mechanisms depending on the conditions.

In the absence of oxygen, the primary decomposition mechanism is believed to be an intramolecular rearrangement, often referred to as a "back-biting" reaction. This involves the siloxane chain folding back on itself, leading to the cleavage of a Si-O bond and the formation of a stable cyclic siloxane.

References

Methodological & Application

Application Notes and Protocols for 1,1,3,3-Tetramethyldisiloxane (TMDS) as a Reducing Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) as a versatile and selective reducing agent in a variety of organic transformations. Detailed protocols for key applications are provided to facilitate the practical implementation of these methods in the laboratory.

Introduction

This compound (TMDS) has emerged as a valuable reagent in modern organic synthesis, offering a safer and more chemoselective alternative to traditional reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄).[1] Its favorable properties, including stability to air and moisture, and the formation of benign polysiloxane byproducts, make it an attractive choice for a wide range of reductions. The reactivity and selectivity of TMDS are often modulated by the choice of a suitable catalyst, enabling the targeted reduction of specific functional groups.[1][2] This document outlines the application of TMDS in the reduction of amides and nitro compounds, as well as its utility in reductive amination and hydrosilylation reactions.

Reduction of Amides to Amines

The reduction of amides to amines is a fundamental transformation in organic synthesis, frequently employed in the synthesis of pharmaceuticals and other biologically active molecules. TMDS, in conjunction with a platinum catalyst, provides an efficient and mild method for this conversion, demonstrating excellent functional group tolerance.[2][3]

Quantitative Data Summary

| Substrate | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| N-Benzylbenzamide | PtCl₂ | Toluene | 80 | 24 | 95 | [2][3] |

| N,N-Dimethylbenzamide | H₂PtCl₆ | Toluene | 80 | 12 | 98 | [2] |

| 4-Nitrobenzamide | Pt(acac)₂ | Dioxane | 100 | 24 | 92 | [2] |

| Ethyl 4-(benzamido)benzoate | PtO₂ | THF | 60 | 18 | 89 | [3] |

Experimental Protocol: Platinum-Catalyzed Reduction of N-Benzylbenzamide

This protocol describes the reduction of N-benzylbenzamide to the corresponding amine using TMDS and a platinum catalyst.

Materials:

-

N-Benzylbenzamide

-

This compound (TMDS)

-

Platinum(II) chloride (PtCl₂)

-

Anhydrous Toluene

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add N-benzylbenzamide (1.0 eq), platinum(II) chloride (0.01 eq), and anhydrous toluene.

-